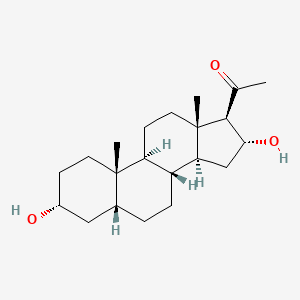

5beta-Pregnane-3alpha,16alpha-diol-20-one

Descripción general

Descripción

5beta-Pregnane-3alpha,16alpha-diol-20-one is a steroidal compound belonging to the pregnane series, which are derivatives of pregnane, a steroid nucleus. This compound is structurally similar to other steroids and has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5beta-Pregnane-3alpha,16alpha-diol-20-one typically involves the modification of pregnane derivatives through various chemical reactions. One common method is the reduction of 5beta-pregnane-3,20-dione using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction conditions usually require anhydrous solvents and controlled temperatures to ensure the selective reduction of the desired functional groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using advanced reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications.

Análisis De Reacciones Químicas

Types of Reactions: 5beta-Pregnane-3alpha,16alpha-diol-20-one can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Various nucleophiles and electrophiles can be used to introduce different functional groups into the compound.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can have different biological activities and applications.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Formula : C21H36O2

- Molecular Weight : 320.5093 g/mol

- CAS Number : 80-92-2

The compound is characterized by its steroid structure, which is crucial for its interaction with various biological systems. The presence of hydroxyl groups at specific positions enhances its biological activity.

Neuroactive Properties

5β-Pregnane-3α,16α-diol-20-one acts as a modulator of the GABA_A receptor, which plays a significant role in the central nervous system (CNS). Its neuroactive properties include:

- Anxiolytic Effects : The compound has been shown to exhibit anxiolytic (anxiety-reducing) properties similar to benzodiazepines but through a distinct mechanism on the GABA receptor complex .

- Anticonvulsant Activity : Research indicates that it may help in managing seizure disorders by modulating brain excitability .

Neuroprotection

Studies have demonstrated that 5β-Pregnane-3α,16α-diol-20-one possesses neuroprotective effects in various models of neurodegeneration. It has been investigated for its potential to protect neurons from damage due to oxidative stress and excitotoxicity .

Hormonal Modulation

As a metabolite of progesterone, this compound is involved in hormonal regulation and has implications for conditions related to hormonal imbalances:

- Postpartum Depression : Given its relationship with progesterone metabolism, it is being studied for its role in alleviating symptoms of postpartum depression .

- Premenstrual Syndrome (PMS) : The compound's effects on mood stabilization suggest potential applications in treating PMS-related mood disorders .

Case Study 1: GABA_A Modulation

A study published in the British Journal of Pharmacology highlighted the compound's ability to enhance the actions of etomidate as a positive allosteric modulator of GABA_A receptors, indicating its potential use in anesthesia and sedation protocols .

Case Study 2: Neuroprotection in Animal Models

Research involving transgenic mice has shown that 5β-Pregnane-3α,16α-diol-20-one can protect against neurodegenerative processes associated with Alzheimer's disease. The compound was found to reduce markers of oxidative stress and improve cognitive function in treated animals .

Comparative Analysis Table

| Application Area | Mechanism of Action | Potential Benefits |

|---|---|---|

| Neuroactive Properties | Modulation of GABA_A receptors | Anxiolytic effects, anticonvulsant activity |

| Neuroprotection | Protection against oxidative stress | Reduced neuronal damage, improved cognitive function |

| Hormonal Modulation | Interaction with progesterone pathways | Alleviation of postpartum depression and PMS |

Mecanismo De Acción

The mechanism by which 5beta-Pregnane-3alpha,16alpha-diol-20-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to steroid receptors, influencing gene expression and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparación Con Compuestos Similares

5alpha-Pregnane-3alpha,17alpha-diol-20-one

3alpha,21-Dihydroxy-5beta-pregnane-11,20-dione

5beta-Pregnane-3alpha,20alpha-diol

Actividad Biológica

5beta-Pregnane-3alpha,16alpha-diol-20-one is a synthetic steroid compound that has garnered attention for its potential biological activities, particularly in the context of hormone synthesis, neuroactive properties, and therapeutic applications. This article explores the compound's biological activity based on diverse research findings, including mechanisms of action, case studies, and comparative analyses with related compounds.

- Chemical Formula : C21H34O3

- Molecular Weight : 334.49 g/mol

- Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide.

This compound is involved in the synthesis and metabolism of steroid hormones. It acts through various mechanisms:

- Hormone Receptor Modulation : The compound may bind to specific hormone receptors, influencing their activity and downstream signaling pathways.

- GABAergic Activity : It has been shown to modulate GABA receptors, enhancing inhibitory neurotransmission, which can have neuroprotective effects and influence mood and anxiety disorders .

- Anticonvulsant Properties : Similar to other neuroactive steroids, it exhibits anticonvulsant effects by regulating chloride ion channels associated with GABA receptors .

Hormonal Effects

Research indicates that this compound plays a significant role in hormone metabolism. It is involved in pathways leading to the synthesis of androgens and other steroid hormones. Its unique hydroxylation pattern distinguishes it from other steroids, impacting its biological activity .

Neuroactive Properties

The compound's ability to enhance GABAergic neurotransmission suggests potential therapeutic applications in treating conditions such as epilepsy, anxiety disorders, and depression. Studies have demonstrated that derivatives of this compound can produce significant anxiolytic effects similar to established benzodiazepines but through different mechanisms .

Case Studies

- Multiple Sclerosis Research : A study examining the steroidome in women with multiple sclerosis found altered levels of various steroids, including those related to this compound. The findings suggest a potential role for this compound in modulating immune responses and neuroprotection in this patient population .

- Animal Models : In animal studies, administration of this compound showed promising results in reducing seizure frequency and severity, indicating its potential as an anticonvulsant agent .

Comparative Analysis with Related Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Hydroxylation at positions 3α and 16α | Modulates GABA receptors; potential anxiolytic effects |

| Allopregnanolone | Hydroxylation at positions 3α and 20 | Neuroactive steroid; enhances GABAergic transmission |

| Dihydrotestosterone (DHT) | Reduction at position 4 | Potent androgen; involved in male sexual differentiation |

Propiedades

IUPAC Name |

1-[(3R,5R,8R,9S,10S,13S,14S,16R,17R)-3,16-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O3/c1-12(22)19-18(24)11-17-15-5-4-13-10-14(23)6-8-20(13,2)16(15)7-9-21(17,19)3/h13-19,23-24H,4-11H2,1-3H3/t13-,14-,15-,16+,17+,18-,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGDFFHLIMDMCJI-HEEAJRSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1C(CC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197413 | |

| Record name | 5beta-Pregnane-3alpha,16alpha-diol-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

481-10-7 | |

| Record name | 5beta-Pregnane-3alpha,16alpha-diol-20-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5beta-Pregnane-3alpha,16alpha-diol-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5.BETA.-PREGNANE-3.ALPHA.,16.ALPHA.-DIOL-20-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O90LO1UQ2T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.